molecular formula C14H15NO2S B3072059 alpha-(3-Methylsulfonylphenyl)benzylamine CAS No. 1016509-13-9

alpha-(3-Methylsulfonylphenyl)benzylamine

Cat. No.: B3072059
CAS No.: 1016509-13-9
M. Wt: 261.34 g/mol
InChI Key: KTCYDOZUYHQARX-UHFFFAOYSA-N
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Description

alpha-(3-Methylsulfonylphenyl)benzylamine: is a chemical compound with the molecular formula C14H15NO2S It is characterized by the presence of a benzylamine group attached to a phenyl ring substituted with a methylsulfonyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(3-Methylsulfonylphenyl)benzylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methylsulfonylbenzaldehyde.

    Reductive Amination: The 3-methylsulfonylbenzaldehyde undergoes reductive amination with benzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: alpha-(3-Methylsulfonylphenyl)benzylamine can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of catalysts like aluminum chloride.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: alpha-(3-Methylsulfonylphenyl)benzylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound can be used to study enzyme interactions, particularly those involving amine oxidases. It may also serve as a ligand in receptor binding studies.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of alpha-(3-Methylsulfonylphenyl)benzylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as monoamine oxidases, by binding to their active sites and preventing substrate access. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which are involved in various physiological processes.

Comparison with Similar Compounds

  • alpha-(3-Methylsulfonylphenyl)ethylamine
  • alpha-(4-Methylsulfonylphenyl)benzylamine
  • alpha-(3-Methylsulfonylphenyl)propylamine

Comparison:

  • Structural Differences: The primary difference lies in the length and substitution pattern of the alkyl chain attached to the phenyl ring.
  • Reactivity: The presence of different substituents can influence the reactivity and the types of reactions the compounds undergo.
  • Applications: While all these compounds may have similar applications in research and industry, their specific uses can vary based on their structural properties.

alpha-(3-Methylsulfonylphenyl)benzylamine stands out due to its unique combination of a benzylamine group and a methylsulfonyl-substituted phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-methylsulfonylphenyl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-18(16,17)13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10,14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCYDOZUYHQARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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